![molecular formula C11H6BrClN4 B15055943 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine CAS No. 1956379-16-0](/img/structure/B15055943.png)
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-D]pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[3,4-D]pyridazine core can be further functionalized through cyclization reactions with other heterocyclic precursors.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Polar solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used.
Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while reaction with a thiol can produce a thioether derivative.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for exploring new chemical and biological properties.
Propriétés
Numéro CAS |
1956379-16-0 |
|---|---|
Formule moléculaire |
C11H6BrClN4 |
Poids moléculaire |
309.55 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
Clé InChI |
UYUJCOYIBWOLEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

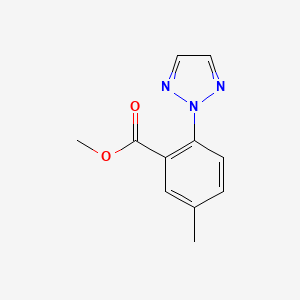
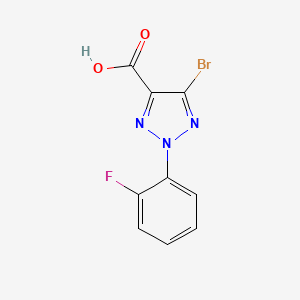
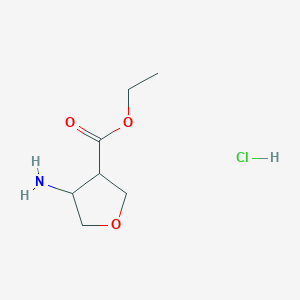
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
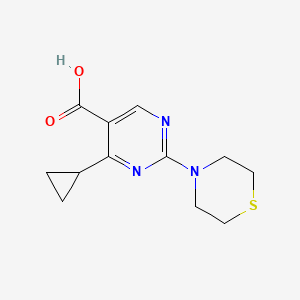
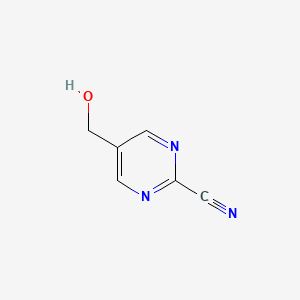
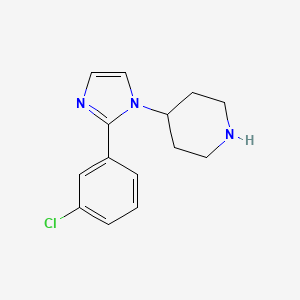

![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
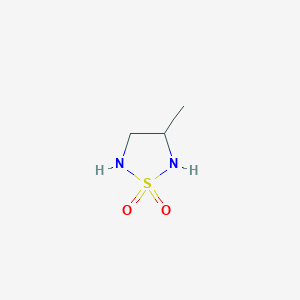

![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
